Methyl 8-methoxyquinazoline-6-carboxylate

Description

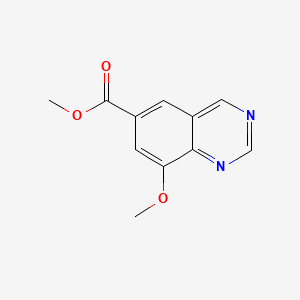

Methyl 8-methoxyquinazoline-6-carboxylate is a quinazoline derivative featuring a methoxy group at position 8 and a methyl carboxylate ester at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 8-methoxyquinazoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3 |

InChI Key |

IJUREEVNHGQUFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CN=CN=C12)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves the reaction of 8-methoxyquinazoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 8-methoxyquinazoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of Methyl 8-methoxyquinazoline-6-carboxylate with structurally similar compounds:

Key Observations :

- 6-carboxylate esters (common in all three compounds) contribute to solubility in organic solvents and serve as intermediates for further functionalization . Fluorine in Methyl 6-fluoroisoquinoline-8-carboxylate increases metabolic stability and binding affinity in drug-receptor interactions .

Pharmacological and Industrial Relevance

- Quinazoline Derivatives : Compounds like 2,6,8-triaryl-imidazo[4,5-g]quinazolines exhibit anticancer and kinase-inhibitory properties due to their planar aromatic structure and ability to intercalate DNA . This compound’s methoxy group may similarly modulate enzyme inhibition.

- Isoquinoline Analogs: Methyl 6-fluoroisoquinoline-8-carboxylate is utilized in agrochemicals and drug synthesis, suggesting that the target compound’s carboxylate group could enable analogous applications in catalysis or prodrug design .

Physicochemical Properties (Hypothetical)

Biological Activity

Methyl 8-methoxyquinazoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.

Mechanistic Insights

Recent studies have highlighted the role of this compound derivatives in disrupting the Wnt/β-catenin signaling pathway, which is crucial in various cancers. Specifically, a derivative known as compound 18B demonstrated significant efficacy by downregulating the β-catenin/TCF4 signaling pathway. This compound was synthesized as part of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives aimed at inhibiting β-catenin/TCF4 interactions, which are implicated in tumor progression and metastasis .

Key Findings:

- Cytotoxic Potency : Compound 18B exhibited cytotoxicity with IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM against HCT116 and HepG2 cancer cell lines. This potency was comparable to that of imatinib mesylate, a well-known anticancer agent .

- Induction of Apoptosis : The compound induced apoptosis in cancer cells, as evidenced by morphological changes and staining assays (Hoechst 33342 and Annexin V/PI) .

- Inhibition of Cell Migration : In vitro assays demonstrated that compound 18B significantly inhibited cell migration, which is critical for cancer metastasis .

Research Data Table

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 18B | 5.64 ± 0.68 | HCT116 | Downregulates β-catenin/TCF4 signaling |

| Compound 18B | 23.18 ± 0.45 | HepG2 | Induces apoptosis and inhibits migration |

| Imatinib | Comparable | Various | Inhibits BCR-ABL tyrosine kinase activity |

Case Studies

- Colon Cancer : In a study focusing on colon cancer models, compound 18B was shown to significantly reduce tumor growth by targeting the β-catenin/TCF4 pathway. The reduction in mRNA levels of c-MYC and Cyclin D1 (Wnt target genes) further supported its role as an effective anticancer agent .

- Gallbladder Cancer : The cytotoxic effects of compound 18B were also evaluated against primary human gallbladder cancer cells, yielding an IC50 value of 8.50 ± 1.44 μM , indicating its potential for treating this aggressive cancer type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.